N,2,2-Triethyl-3-methylbutyramide
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Overview
Description
N,2,2-Triethyl-3-methylbutyramide is an organic compound with the molecular formula C11H23NO It is a derivative of butyramide, characterized by the presence of ethyl and methyl groups attached to the butyramide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,2-Triethyl-3-methylbutyramide typically involves the reaction of 3-methylbutyric acid with ethylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically obtained through a series of purification steps, including filtration, distillation, and crystallization.
Chemical Reactions Analysis
Types of Reactions
N,2,2-Triethyl-3-methylbutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The ethyl and methyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N,2,2-Triethyl-3-methylbutyramide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,2,2-Triethyl-3-methylbutyramide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,2,3-Trimethylbutyramide: Similar structure with different substitution pattern.
N,2,2-Triethylbutyramide: Lacks the methyl group at the 3-position.
N,2,2-Triethyl-3-methylpentanamide: Longer carbon chain.
Uniqueness
N,2,2-Triethyl-3-methylbutyramide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
51115-73-2 |
---|---|
Molecular Formula |
C11H23NO |
Molecular Weight |
185.31 g/mol |
IUPAC Name |
N,2,2-triethyl-3-methylbutanamide |
InChI |
InChI=1S/C11H23NO/c1-6-11(7-2,9(4)5)10(13)12-8-3/h9H,6-8H2,1-5H3,(H,12,13) |
InChI Key |
SPHMMZWBAYSJSG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(C)C)C(=O)NCC |
Origin of Product |
United States |
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